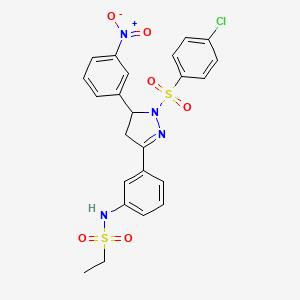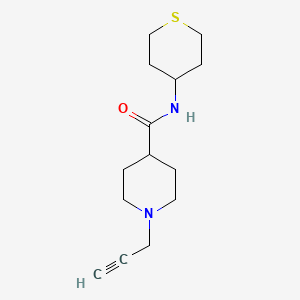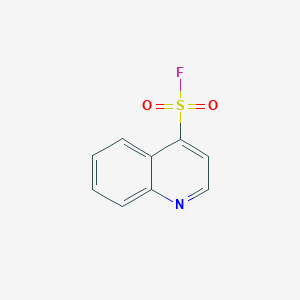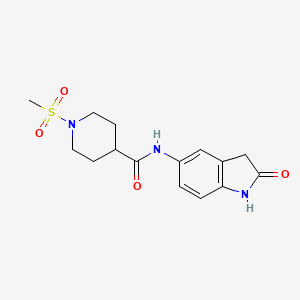
4-(1-(Furan-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1-(Furan-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen . The morpholine ring, a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom, is also present .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (C1=CC=CO1)N (CC2)CCC2=O . Its InChI key is OOHYAFZVSIYUTB-UHFFFAOYSA-N . The empirical formula of the compound is C10H11NO3, and its molecular weight is 193.20 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results .Aplicaciones Científicas De Investigación
Nucleophilic Substitutions with Amines
A study by Koyanagi et al. (1998) explored nucleophilic substitutions involving 2-chloronaphtho[2,3-b]furan-4,9-dione with various amines, including morpholine and piperidine, to produce desired compounds. This research highlights the reactivity of furan diones with cyclic amines, leading to the synthesis of various heterocyclic compounds, which could be analogous to the synthesis of "4-(1-(Furan-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione" (Koyanagi et al., 1998).
Efficient Synthesis of Spiroheterocycles
Gao et al. (2017) developed an efficient synthesis process for spiroheterocycles compounds involving isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione or 1-morpholinobutane-1,3-dione. This study exemplifies the use of cyclic amines to introduce functional groups into the structures of products, showcasing methods that might be applicable to synthesizing complex molecules like "this compound" (Gao et al., 2017).
Ring Opening Reactions
Šafár̆ et al. (2000) investigated the ring opening reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines. The study provided insights into the complex reactions between furan-containing compounds and amines, which could be relevant for understanding the chemical behavior of "this compound" (Šafár̆ et al., 2000).
Anticancer Activity Evaluation
Kumar et al. (2013) conducted a study on the synthesis of piperazine-2,6-dione derivatives and evaluated their anticancer activity. This research underscores the importance of cyclic amines in developing compounds with potential biological activities, hinting at the therapeutic research avenues for compounds similar to "this compound" (Kumar et al., 2013).
Structural and Reactivity Studies
Research by Lynch et al. (2003) on 2-phenylmalonpiperadide and 2-phenylmalonmorpholide provides a comparative analysis of molecular conformations and reactivity. Such structural and reactivity studies are crucial for understanding the chemical and physical properties of compounds, including those related to "this compound" (Lynch et al., 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[1-(furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-12-8-20-9-13(18)16(12)10-3-5-15(6-4-10)14(19)11-2-1-7-21-11/h1-2,7,10H,3-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIULXPGCIPYPKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2378212.png)

![8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378215.png)





![N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2378224.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one](/img/structure/B2378228.png)
![3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid](/img/structure/B2378230.png)
![2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one](/img/structure/B2378231.png)